Cas no 1917-64-2 (5-(methoxymethyl)furan-2-carbaldehyde)

5-(Methoxymethyl)furan-2-carbaldehyde is a furan-based aldehyde compound featuring a methoxymethyl substituent at the 5-position of the furan ring. This structural motif imparts reactivity suitable for applications in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both aldehyde and ether functional groups enhances its utility in condensation, reduction, and nucleophilic addition reactions. Its furan core contributes to its potential as a bio-based building block, aligning with sustainable chemistry initiatives. The compound's stability under standard conditions and well-defined reactivity profile make it a valuable reagent for researchers exploring heterocyclic chemistry and fine chemical development.
5-(methoxymethyl)furan-2-carbaldehyde structure
1917-64-2 structure
Product name:5-(methoxymethyl)furan-2-carbaldehyde
CAS No:1917-64-2
MF:C7H8O3
MW:140.1366
MDL:MFCD02253954
CID:153492
PubChem ID:74711

5-(methoxymethyl)furan-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(Methoxymethyl)furan-2-carbaldehyde
    • 5-Methoxymethyl-2-furaldehyde
    • 5-methoxymethyl-2-furancarboxaldehyde
    • 5-Methoxymethylfuran-2-carbaldehyde
    • 5-methoxymethylfurfural
    • methoxymethyl-5 furfuraldehyde-2
    • AKOS B001201
    • ART-CHEM-BB B001201
    • 5-(Methoxymethyl)furfural
    • 5-(METHOXYMETHYL)-2-FURALDEHYDE
    • 5-METHOXYMETHYL-FURAN-2-CARBALDEHYDE
    • 5-(Methoxymethyl)-2-furancarboxaldehyde
    • 5-(Methoxymethyl)furan-2-carboxaldehyde
    • 2-Furancarboxaldehyde,5-(methoxymethyl)-
    • 2-Furancarboxaldehyde, 5-(methoxymethyl)-
    • 5-Methoxymethyl furfural
    • 5XBV4H5CX7
    • ICCB1_000090
    • ghl.PD_Mitscher_leg0.1250
    • ASHVULSQMDWKFO-UHFFFAOYSA-N
    • STK346968
    • FT-0655481
    • A813517
    • AKOS000304216
    • 5-(Methoxymethyl)-2-furaldehyde, AldrichCPR
    • MFCD02253954
    • DTXSID30172704
    • AM20090120
    • CS-0150190
    • SCHEMBL721921
    • AS-20105
    • Q6555445
    • Z1198159985
    • BB 0220434
    • 1917-64-2
    • AC-22970
    • UNII-5XBV4H5CX7
    • EC 700-511-5
    • GEO-03173
    • EN300-92334
    • NS00002428
    • 5-(methoxymethyl)uran-2-carbaldehyde
    • CHEBI:229022
    • BBL100202
    • 5-(methoxymethyl)furan-2-carbaldehyde
    • MDL: MFCD02253954
    • Inchi: 1S/C7H8O3/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3
    • InChI Key: ASHVULSQMDWKFO-UHFFFAOYSA-N
    • SMILES: O1C(C([H])=O)=C([H])C([H])=C1C([H])([H])OC([H])([H])[H]

Computed Properties

  • Exact Mass: 140.047344g/mol
  • Surface Charge: 0
  • XLogP3: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 140.047344g/mol
  • Monoisotopic Mass: 140.047344g/mol
  • Topological Polar Surface Area: 39.4Ų
  • Heavy Atom Count: 10
  • Complexity: 113
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1

Experimental Properties

  • Boiling Point: 216.9°C at 760 mmHg
  • PSA: 39.44000
  • LogP: 1.23850

5-(methoxymethyl)furan-2-carbaldehyde Security Information

5-(methoxymethyl)furan-2-carbaldehyde Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

5-(methoxymethyl)furan-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A167159-250mg
5-(Methoxymethyl)furan-2-carbaldehyde
1917-64-2 97%
250mg
$10.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KW251-200mg
5-(methoxymethyl)furan-2-carbaldehyde
1917-64-2 97%
200mg
86.0CNY 2021-07-12
abcr
AB437667-5 g
5-(Methoxymethyl)furan-2-carbaldehyde, 95%; .
1917-64-2 95%
5g
€217.50 2023-06-16
eNovation Chemicals LLC
D953130-5g
2-Furancarboxaldehyde, 5-(methoxymethyl)-
1917-64-2 97%
5g
$115 2024-06-07
TRC
M269538-100mg
5-Methoxymethylfurfural
1917-64-2
100mg
$ 81.00 2023-09-07
Chemenu
CM196250-5g
5-(Methoxymethyl)-2-furancarboxaldehyde
1917-64-2 97%
5g
$365 2021-08-05
eNovation Chemicals LLC
K47179-1g
5-(Methoxymethyl)-2-furancarboxaldehyde
1917-64-2 97%
1g
$140 2024-06-08
Enamine
EN300-92334-1g
5-(methoxymethyl)furan-2-carbaldehyde
1917-64-2 95%
1g
$32.0 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1220830-250mg
5-(Methoxymethyl)furan-2-carbaldehyde
1917-64-2 98%
250mg
¥62 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71080-5g
5-(Methoxymethyl)furan-2-carbaldehyde
1917-64-2
5g
¥826.0 2021-09-04

Additional information on 5-(methoxymethyl)furan-2-carbaldehyde

Professional Introduction to 5-(methoxymethyl)furan-2-carbaldehyde (CAS No. 1917-64-2)

5-(methoxymethyl)furan-2-carbaldehyde, identified by the chemical compound code CAS No. 1917-64-2, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a furan ring substituted with a methoxymethyl group and an aldehyde functionality at the 2-position, has garnered attention due to its versatile reactivity and potential applications in the development of bioactive molecules.

The structural framework of 5-(methoxymethyl)furan-2-carbaldehyde consists of a five-membered aromatic heterocycle (furan) integrated with an aldehyde group (CHO) and an ether-like moiety (OCH₃). This unique combination imparts distinct chemical properties, making it a valuable building block for constructing more complex scaffolds in medicinal chemistry. The presence of both electrophilic and nucleophilic centers within the molecule allows for diverse synthetic transformations, including condensation reactions, oxidation-reduction processes, and functional group interconversions.

In recent years, 5-(methoxymethyl)furan-2-carbaldehyde has been explored as a key precursor in the synthesis of various pharmacologically relevant compounds. Its utility extends to the preparation of heterocyclic derivatives, which are prevalent in many drug candidates targeting neurological disorders, inflammatory conditions, and infectious diseases. The furan core is particularly noteworthy, as it is a common motif found in natural products and bioactive molecules known for their therapeutic efficacy.

One of the most compelling aspects of 5-(methoxymethyl)furan-2-carbaldehyde is its role in constructing chiral centers through asymmetric synthesis. The furan ring can be functionalized at multiple positions, allowing chemists to tailor the stereochemistry of the final product. This capability is crucial for developing enantiomerically pure compounds, which often exhibit improved pharmacokinetic profiles and reduced side effects compared to their racemic counterparts. Recent advances in catalytic asymmetric methods have further enhanced the accessibility of enantiomerically enriched derivatives derived from this intermediate.

Recent studies have highlighted the applications of 5-(methoxymethyl)furan-2-carbaldehyde in the development of novel antiviral agents. The furan scaffold is known to interact favorably with biological targets due to its ability to mimic certain hydrogen bonding patterns found in natural biomolecules. For instance, derivatives of this compound have shown promise in inhibiting viral proteases and polymerases by mimicking key transition state structures. The aldehyde group also provides a reactive handle for further derivatization, enabling the creation of more complex pharmacophores with enhanced binding affinity.

The methoxymethyl (OCH₂O-) moiety in 5-(methoxymethyl)furan-2-carbaldehyde adds an additional layer of functionality that can be exploited for bioisosteric replacements or to modulate solubility and metabolic stability. This feature has been leveraged in designing molecules that exhibit improved oral bioavailability or prolonged circulation times. Furthermore, the ether linkage can serve as a site for selective modifications via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, allowing for the introduction of aryl or vinyl groups into the molecular framework.

In industrial settings, 5-(methoxymethyl)furan-2-carbaldehyde is typically synthesized via multi-step organic transformations starting from readily available furfural or its derivatives. The synthesis often involves protection-deprotection strategies to isolate the desired aldehyde functionality while preventing unwanted side reactions. Advances in green chemistry have also led to the development of more sustainable routes, employing catalytic systems that minimize waste and energy consumption without compromising yield or purity.

The compound's relevance extends beyond academic research into commercial applications. Pharmaceutical companies and contract research organizations frequently utilize 5-(methoxymethyl)furan-2-carbaldehyde as part of their synthetic libraries for hit identification and lead optimization campaigns. Its structural versatility makes it an attractive candidate for high-throughput screening assays aimed at discovering novel therapeutic agents. Additionally, its compatibility with various synthetic methodologies ensures that it remains a staple in medicinal chemists' toolkits for years to come.

Looking ahead, future research directions may explore novel catalytic systems capable of enhancing the efficiency of transformations involving 5-(methoxymethyl)furan-2-carbaldehyde. Photocatalytic methods, for instance, have shown promise in enabling selective functionalizations under mild conditions with high atom economy. Similarly, biocatalytic approaches could offer sustainable alternatives to traditional chemical syntheses by leveraging enzymes to perform specific transformations with remarkable precision.

The integration of computational chemistry tools has also revolutionized how researchers approach molecular design based on intermediates like 5-(methoxymethyl)furan-2-carbaldehyde. Molecular modeling techniques allow for rapid screening of potential derivatives and prediction of their biological activity before experimental synthesis even begins. This synergy between theory and practice accelerates drug discovery pipelines significantly while reducing costs associated with trial-and-error experimentation.

In conclusion,5-(methoxymethyl)furan-2-carbaldehyde (CAS No. 1917-64-2) represents more than just another organic compound—it embodies innovation at the intersection where chemistry meets medicine。 With its rich structural features and broad applicability,this intermediate continues play pivotal role advancing both fundamental science industrial applications。 As methodologies evolve so too will possibilities opened door by such versatile building blocks。 Thus far,5-(methoxymethyl)furan-2-carbaldehyde stands testament enduring value derived from simple yet powerful molecular architectures。

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Amadis Chemical Company Limited
(CAS:1917-64-2)5-(methoxymethyl)furan-2-carbaldehyde
A813517
Purity:99%
Quantity:25g
Price ($):360.0